molecular formula C15H12N2O B7481696 2-(3-Methylphenyl)phthalazin-1-one

2-(3-Methylphenyl)phthalazin-1-one

Cat. No.: B7481696
M. Wt: 236.27 g/mol
InChI Key: RNUJEBHWVPBPET-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at the 2-position. Phthalazinones are recognized for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form hydrogen bonds and participate in π-π interactions . The 3-methylphenyl substituent introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-4-7-13(9-11)17-15(18)14-8-3-2-6-12(14)10-16-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJEBHWVPBPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)phthalazin-1-one typically involves the condensation of 3-methylbenzaldehyde with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for phthalazinone derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)phthalazin-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

  • 2-(2-Methylpropanoyl)benzaldehyde: A precursor in phthalazinone synthesis, this compound’s aldehyde group facilitates cyclization reactions. The 3-methylphenyl substituent in the target compound may sterically hinder similar reactions compared to smaller groups .
  • In contrast, phthalazinones like 2-(3-Methylphenyl)phthalazin-1-one likely exhibit non-planar conformations due to the keto group, altering packing efficiency and solubility .
Table 2: Structural Properties of Analogous Compounds
Compound Key Functional Groups Crystallographic Features Reference
This compound Phthalazinone, 3-methylphenyl Likely non-planar, moderate H-bonding
2-(3-Methylphenyl)-1H-benzimidazole Benzimidazole, 3-methylphenyl Planar, strong N–H···N bonds
4-(2,5-Dimethylphenyl)phthalazin-1-one Dimethylphenyl Enhanced steric hindrance

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